molecular formula C10H12O4 B13031365 Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13031365
M. Wt: 196.20 g/mol
InChI Key: LCLPSKWGHGYRSC-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of cyclobutanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of caspase-3 . These molecular events result in programmed cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-cyclobutyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-13-10(12)8-7(11)5-14-9(8)6-3-2-4-6/h6H,2-5H2,1H3

InChI Key

LCLPSKWGHGYRSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OCC1=O)C2CCC2

Origin of Product

United States

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